Lithium 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C8H6F2LiNO3. It is known for its unique structure, which includes a lithium ion coordinated to a difluoro-substituted acetate group and a methoxypyridine moiety.
Preparation Methods
The synthesis of Lithium 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate typically involves the reaction of 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
Lithium 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Scientific Research Applications
Lithium 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Lithium 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate involves its interaction with molecular targets through its functional groups. The lithium ion can coordinate with various ligands, while the difluoro and methoxypyridine moieties can participate in electronic interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar compounds to Lithium 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate include:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound is used as an electrolyte additive in lithium-ion batteries and has similar difluoro-substituted acetate functionality.
6,7-difluoro-3-nitro-4-hydroxy-2-quinolone: This compound features difluoro substitution and is used in the synthesis of quinolone derivatives. This compound is unique due to its combination of lithium, difluoro, and methoxypyridine groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
lithium;2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3.Li/c1-14-6-4-2-3-5(11-6)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAISAAFZNZMLM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CC=CC(=N1)C(C(=O)[O-])(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.